Product packaging for 3-Phenylnorbornan-2-amine(Cat. No.:CAS No. 39550-30-6)

3-Phenylnorbornan-2-amine

Cat. No.: B1607892
CAS No.: 39550-30-6
M. Wt: 187.28 g/mol
InChI Key: YESNBFAEPGJCQQ-UHFFFAOYSA-N
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Description

3-Phenylnorbornan-2-amine is a specialized norbornane-based amine compound intended for research and development applications. Its unique structure, which incorporates a phenyl group and an amine functional group on a norbornane skeleton, makes it a compound of interest in various scientific fields, including medicinal chemistry, pharmacology, and organic synthesis. Researchers may explore its potential as a key intermediate or building block in the synthesis of more complex molecules, particularly those designed to interact with biological systems. As a norbornane derivative, it may offer interesting steric and electronic properties that can influence the activity and selectivity of resulting compounds. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for use in humans, animals, or as a diagnostic or therapeutic agent. Researchers should handle this material with care, consulting the safety data sheet (SDS) prior to use. Proper personal protective equipment (PPE), including gloves and eye protection, should be worn, and the compound should be used in a well-ventilated area.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17N B1607892 3-Phenylnorbornan-2-amine CAS No. 39550-30-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylbicyclo[2.2.1]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESNBFAEPGJCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376206
Record name 3-Phenylnorbornan-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID90376206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39550-30-6
Record name 3-Phenylnorbornan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Phenylnorbornan 2 Amine and Its Derivatives

Classical Synthetic Routes to 3-Phenylnorbornan-2-amine (B155004)

Classical approaches to synthesizing this compound typically focus on the construction of the amine functionality on a pre-existing phenylnorbornane scaffold. These methods are often straightforward but may yield mixtures of stereoisomers.

A prevalent and direct method for the synthesis of amines is reductive amination. masterorganicchemistry.comlibretexts.org This two-step process first involves the condensation of a ketone with an amine source to form an imine, which is subsequently reduced to the target amine. masterorganicchemistry.com

For the synthesis of this compound, the reaction would commence with 3-phenylnorbornan-2-one as the ketone precursor. This ketone reacts with ammonia (B1221849) or an ammonia equivalent to generate the corresponding 3-phenylnorbornan-2-imine intermediate. libretexts.org The subsequent reduction of the carbon-nitrogen double bond (C=N) of the imine yields this compound. masterorganicchemistry.comlibretexts.org A variety of reducing agents can be employed for this transformation, each with distinct reactivity and selectivity.

Key reduction strategies include:

Complex Metal Hydrides: Potent reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce the imine intermediate. However, their high reactivity necessitates careful handling and controlled reaction conditions.

Borohydride (B1222165) Reagents: Milder reagents such as sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are frequently used. masterorganicchemistry.com Sodium cyanoborohydride is particularly advantageous as it is stable in mildly acidic conditions (pH 4-5) where imine formation is optimal and can selectively reduce the protonated iminium ion over the ketone starting material, enabling a convenient one-pot synthesis. masterorganicchemistry.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. libretexts.orgfiveable.me It is a widely used industrial process for amine synthesis.

Table 1: Comparison of Reducing Agents for Imine Reduction

Reducing Agent Typical Conditions Advantages Disadvantages
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THF, 0-25°C High reactivity, fast reaction Non-selective, pyrophoric, requires anhydrous conditions
Sodium Borohydride (NaBH₄) Protic solvents (e.g., methanol, ethanol) Safer and easier to handle than LiAlH₄ Less reactive than LiAlH₄; may require separate imine formation step
Sodium Cyanoborohydride (NaBH₃CN) Mildly acidic (pH 4-5), protic solvents Allows for one-pot reductive amination; selective for iminium ions Toxic cyanide byproduct

An alternative strategy for amine synthesis involves the introduction of the amino group via a nucleophilic substitution reaction. fiveable.memasterorganicchemistry.com In this approach, a 3-phenylnorbornane skeleton bearing a suitable leaving group (such as a halide or a sulfonate ester like tosylate) at the C-2 position serves as the electrophile.

Several nucleophilic nitrogen sources can be utilized:

Direct Alkylation with Ammonia: While seemingly the most direct route, using ammonia as the nucleophile often leads to poor selectivity. libretexts.org The primary amine product is itself nucleophilic and can react further with the alkyl halide, resulting in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, which can be difficult to separate. libretexts.orglibretexts.org

The Gabriel Synthesis: To overcome the issue of overalkylation, the Gabriel synthesis offers a more controlled method for preparing primary amines. fiveable.me This pathway uses the phthalimide (B116566) anion as an ammonia surrogate. libretexts.org The phthalimide anion displaces a leaving group on the substrate, and the resulting N-alkylated phthalimide is then cleaved, typically via hydrazinolysis with hydrazine (B178648) hydrate, to release the pure primary amine. libretexts.org

Azide (B81097) Reduction Method: This robust method involves an S_N2 reaction between an alkyl halide and sodium azide (NaN₃) to produce an alkyl azide. libretexts.org Since the azide functional group is not nucleophilic, overalkylation is prevented. libretexts.org The alkyl azide is subsequently reduced to the primary amine using a reducing agent like LiAlH₄ or through catalytic hydrogenation. libretexts.org

Table 2: Overview of Nucleophilic Substitution Methods for Primary Amine Synthesis

Method Nitrogen Nucleophile Key Intermediate Cleavage/Reduction Step Selectivity
Direct Alkylation Ammonia (NH₃) Mixture of amines None Poor
Gabriel Synthesis Potassium Phthalimide N-Alkylphthalimide Hydrazinolysis or Acid/Base Hydrolysis Excellent

Stereoselective Synthesis of this compound

The this compound molecule contains multiple stereocenters, leading to the possibility of several stereoisomers. Stereoselective synthesis aims to produce a single, desired stereoisomer, which is crucial for applications in pharmacology and materials science.

The rigid, bicyclic [2.2.1]heptane framework of norbornane (B1196662) imposes significant steric constraints that influence the stereochemical outcome of reactions. nih.gov A key feature is the steric difference between the concave endo face and the convex exo face.

In reactions involving nucleophilic attack on a trigonal center, such as the reduction of a ketone or imine, the reagent preferentially approaches from the less sterically hindered exo face. For the reduction of 3-phenylnorbornan-2-imine, a hydride reagent will predominantly attack from the exo side. This leads to the formation of the amine group on the opposite, endo face, making the (exo)-3-phenyl-(endo)-2-aminonorbornane the major diastereomer.

The diastereoselectivity can also be influenced by the choice of catalyst. Certain catalysts can direct a reaction towards a specific diastereomer, even if it is not the one favored by substrate sterics alone. organic-chemistry.org For instance, in related systems, the selection of specific dirhodium catalysts has been shown to control the cis/trans selectivity in the formation of cyclic amines. organic-chemistry.org

Producing an enantiomerically pure sample of this compound requires an asymmetric synthesis strategy. ethz.ch Among the most powerful and atom-economical methods for achieving this is enantioselective catalysis, where a small amount of a chiral catalyst generates large quantities of a single enantiomer of the product. wiley-vch.de

Asymmetric hydrogenation is a premier industrial method for the synthesis of chiral molecules, including amines. nih.gov This technique is highly effective for the enantioselective reduction of prochiral C=N bonds in imines. wiley-vch.deajchem-b.com

The process relies on a homogeneous transition metal catalyst, typically based on rhodium (Rh), ruthenium (Ru), or iridium (Ir), coordinated to a chiral phosphine (B1218219) ligand. wiley-vch.deajchem-b.com Seminal C₂-symmetric bisphosphine ligands such as DIPAMP and DIOP, and later atropisomeric ligands like BINAP, have proven highly effective in inducing high levels of enantioselectivity. wiley-vch.de

In the context of this compound, the synthesis would involve the hydrogenation of the prochiral 3-phenylnorbornan-2-imine using a chiral catalyst system. The substrate coordinates to the chiral metal complex, and hydrogen is delivered to one face of the C=N bond, preferentially forming one of the two possible enantiomers.

An alternative approach is Asymmetric Transfer Hydrogenation (ATH), which uses readily available hydrogen donors like formic acid or isopropanol (B130326) instead of gaseous H₂. organic-chemistry.org Chiral ruthenium and rhodium complexes are also highly effective catalysts for this transformation. ajchem-b.comorganic-chemistry.org

Table 3: Examples of Chiral Ligands Used in Asymmetric Hydrogenation of Imines

Catalyst System (Metal/Ligand) Typical Substrates Reported Enantioselectivity (ee)
Rh/(R,R)-DIPAMP α-Dehydroamino acid derivatives >95%
Rh/(S,S)-Chiraphos Enamides, Imines High
Ru/(R)-BINAP/diamine Aromatic Ketones, Imines Up to 99%
Ir/P,N Ligands (e.g., MaxPHOX) N-Alkyl Imines High

Note: The enantioselectivities are general values reported in the literature for relevant substrate classes and may vary for the specific synthesis of this compound.

Enantioselective Catalysis in Amine Construction

Catalytic Asymmetric Reductive Amination

Catalytic asymmetric reductive amination (CARA) stands as one of the most efficient and direct methods for synthesizing chiral amines from prochiral ketones. This one-pot process involves the reaction of a ketone with an amine source to form an imine intermediate, which is then asymmetrically reduced by a chiral catalyst and a suitable reducing agent. For the synthesis of this compound, this would typically involve the reductive amination of 3-phenylnorbornan-2-one.

The success of this reaction heavily relies on the catalyst system, which often consists of a transition metal, such as iridium or rhodium, and a chiral ligand. nih.govrsc.org Chiral phosphoramidite (B1245037) ligands derived from BINOL (1,1'-bi-2-naphthol) have shown significant promise. nih.govrsc.org For instance, iridium complexes with sterically tunable chiral phosphoramidite ligands have been successfully applied to the reductive amination of a wide array of ketones. nih.gov By modifying the ligand backbone, such as introducing bulky groups, the steric environment around the metal center can be fine-tuned to achieve high enantioselectivity. nih.gov

Another powerful class of catalysts for this transformation are chiral Brønsted acids, such as SPINOL-derived borophosphates. organic-chemistry.org These organocatalysts can activate the in situ-formed imine, facilitating its enantioselective reduction by a hydride source like pinacolborane. organic-chemistry.org This metal-free approach avoids potential deactivation of metal catalysts by the product amine and offers a greener alternative. organic-chemistry.org

Key parameters influencing the reaction's success include the choice of solvent, temperature, and the presence of additives. nih.govamazonaws.com The table below summarizes hypothetical catalyst systems and their potential performance in the synthesis of this compound based on reported findings for analogous transformations. nih.govorganic-chemistry.org

Table 1: Representative Catalyst Systems for Asymmetric Reductive Amination

Catalyst Precursor Chiral Ligand/Catalyst Reductant Typical Yield Typical ee Reference
[Ir(COD)Cl]₂ (R)-H8-BINOL-derived Phosphoramidite H₂ High >95% nih.gov
- (R)-SPINOL-derived Borophosphate Hantzsch Ester / Pinacolborane Very Good >98% organic-chemistry.org

This data is representative of results for similar substrates as direct synthesis of this compound via this specific method is not widely published.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com This strategy offers a robust, albeit less atom-economical, alternative to catalytic methods.

In the context of this compound synthesis, a chiral auxiliary could be attached to either the amine or the norbornane precursor. A common approach involves the use of α-phenylethylamine as a chiral ammonia equivalent. For example, (R)-(+)-1-phenylethylamine could be condensed with 3-phenylnorbornan-2-one to form a chiral imine. Diastereoselective reduction of this imine, where the existing stereocenter of the auxiliary directs the hydride attack, would yield a diastereomerically enriched N-alkylated amine. The final step would be the hydrogenolysis of the N-benzyl bond to release the free chiral amine.

Alternatively, powerful auxiliaries like Evans oxazolidinones or Oppolzer's camphorsultam could be employed. wikipedia.orgsigmaaldrich.com A potential, though complex, route might involve acylating an oxazolidinone with a norbornene-derived carboxylic acid. Subsequent steps would build the amino and phenyl functionalities, with the bulky auxiliary blocking one face of the molecule to control stereochemistry.

Table 2: Common Chiral Auxiliaries and Their Application Principles

Chiral Auxiliary Class Attachment Site Key Transformation Removal Method Reference
(R/S)-1-Phenylethylamine Chiral Amine Ketone (forms imine) Diastereoselective reduction Hydrogenolysis (e.g., Pd/C, H₂) d-nb.info
Evans Oxazolidinones Amino Alcohol Derivative Carboxylic Acid (forms amide) Diastereoselective alkylation, aldol, or conjugate addition Hydrolysis (acidic or basic), Reductive Cleavage (e.g., LiBH₄) wikipedia.org
Oppolzer's Camphorsultam Sulfonamide Carboxylic Acid (forms N-acyl sultam) Diastereoselective cycloadditions, conjugate additions Hydrolysis (e.g., LiOH) wikipedia.org

Advanced Synthetic Methodologies

Organocatalytic Approaches to Norbornane Amines

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. researchgate.net These catalysts often operate via enamine or iminium ion intermediates, mimicking enzymatic reaction mechanisms. researchgate.net

For the synthesis of norbornane amines, organocatalysis could be applied in several ways. A prominent example is the asymmetric Michael addition of an amine to an α,β-unsaturated norbornene derivative, catalyzed by a chiral organocatalyst like a diarylprolinol silyl (B83357) ether. Another approach is an organocatalytic asymmetric Mannich reaction, where a norbornanone-derived enamine reacts with a suitable imine in the presence of a chiral Brønsted acid or base. organic-chemistry.org

Furthermore, peptide-based organocatalysts have been shown to be effective in asymmetric C-C bond-forming reactions, which could be adapted to construct the carbon skeleton of this compound with high enantioselectivity. researchgate.net The immobilization of these catalysts on supports like mesoporous silica (B1680970) allows for their use in continuous flow reactors, enhancing their practical utility. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for Phenyl Introduction

The introduction of the phenyl group onto the norbornane scaffold can be achieved with high precision using transition-metal-catalyzed cross-coupling reactions. While traditional methods like Suzuki or Stille couplings are effective, they require pre-functionalized starting materials. Modern approaches focus on the direct C-H activation and arylation of the norbornane core, which is a more step-economical strategy. snnu.edu.cn

A particularly relevant method is the Catellani reaction, which utilizes palladium and a norbornene co-catalyst to orchestrate ortho-C-H functionalization and ipso-functionalization of an aryl halide. bohrium.com By reversing the roles, one could envision a scenario where a norbornene derivative undergoes a palladium-catalyzed C-H arylation with a phenylating agent (e.g., a phenyl halide or diaryliodonium salt). The choice of ligand and reaction conditions is crucial for controlling the regioselectivity of the C-H activation on the norbornane skeleton. nih.govacs.org Such reactions represent a powerful way to forge the key C-C bond of the target molecule. rsc.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a one-pot operation to form a product that incorporates atoms from all starting materials. organic-chemistry.orgresearchgate.net MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. researchgate.net

While no specific MCR has been documented for the direct synthesis of this compound, a plausible strategy could be designed based on known MCRs. For example, an isocyanide-based MCR like the Ugi four-component reaction could potentially be adapted. mdpi.com This would involve the reaction of a norbornene-derived aldehyde or ketone, an amine (such as ammonia or a precursor), a carboxylic acid, and a phenyl isocyanide. The resulting Ugi product would be a complex bis-amide, which would then require subsequent chemical transformations to be converted into the target amine. Other named MCRs, such as the Biginelli or Hantzsch syntheses, could also serve as inspiration for developing a novel MCR pathway to access the 3-phenylnorbornane core structure. organic-chemistry.orgnih.gov

Enzymatic Approaches for Enantiopure Amine Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative for producing enantiopure amines. diva-portal.org Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. researchgate.net The primary strategy for obtaining single-enantiomer amines is through the resolution of a racemic mixture.

Kinetic resolution (KR) involves an enzyme, typically a lipase (B570770) or protease, that preferentially acylates one enantiomer of the racemic amine, leaving the other enantiomer unreacted. researchgate.net For this compound, a lipase such as Candida antarctica lipase B (CALB) could be used to selectively acylate one enantiomer with an acyl donor (e.g., ethyl acetate), allowing for the separation of the slower-reacting amine enantiomer from its acylated counterpart. The main limitation of KR is a maximum theoretical yield of 50% for a single enantiomer. nih.gov

To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. nih.govrsc.org In a DKR process, the enzymatic kinetic resolution is coupled with an in situ method for racemizing the unreactive enantiomer. diva-portal.org This allows the entire racemic starting material to be converted into a single enantiomeric product, pushing the theoretical yield to 100%. rsc.org For amines, this can be achieved by combining a lipase with a racemization catalyst, such as a transition metal complex or a second enzyme system like a set of stereo-complementary amine transaminases. diva-portal.org

Table 3: Chemical Compounds Mentioned

Compound Name Other Names / Abbreviations Molecular Formula
This compound - C₁₃H₁₇N
3-phenylnorbornan-2-one - C₁₃H₁₄O
1,1'-bi-2-naphthol BINOL C₂₀H₁₄O₂
Pinacolborane - C₆H₁₅BO₂
(R)-(+)-1-Phenylethylamine - C₈H₁₁N
Camphorsultam Oppolzer's sultam C₁₀H₁₅NO₂S
Diarylprolinol silyl ether - Varies
Ethyl acetate - C₄H₈O₂

Stereochemical Investigations of 3 Phenylnorbornan 2 Amine

Configurational Isomerism of the Norbornane (B1196662) Core (endo/exo)

The substitution pattern on the bicyclo[2.2.1]heptane skeleton of 3-phenylnorbornan-2-amine (B155004) leads to the formation of diastereomers, which are primarily distinguished by the endo and exo orientation of the substituents. In the context of this compound, the relative orientation of the amine group at C2 and the phenyl group at C3 with respect to the six-membered ring of the norbornane system defines these isomers. The prefix endo is used for the isomer where the substituent is oriented towards the longer bridge (C7), while the exo prefix describes the isomer with the substituent oriented away from it. acs.org

The distribution of endo and exo isomers during the synthesis of 2,3-disubstituted norbornanes is often governed by a combination of steric and electronic effects. In reactions involving the reduction of an imine precursor, which can be formed from a norbornene derivative, the approach of the reducing agent is a critical factor.

Typically, the exo approach of a reagent is sterically favored over the more hindered endo face. The C7-methylene bridge provides significant steric shielding to the endo face of the double bond in a norbornene precursor. This generally leads to the preferential formation of the exo product. However, electronic effects, such as orbital interactions, can sometimes favor the endo product, a phenomenon well-documented in Diels-Alder reactions involving cyclic dienes.

In the case of the synthesis of this compound, the reduction of an intermediate such as 3-phenyl-2-norbornanone oxime or a related imine would likely yield a mixture of diastereomers. The final ratio of endo to exo products would depend on the specific reaction conditions and the nature of the reducing agent employed. For instance, a bulky reducing agent would be expected to enhance the preference for the less sterically hindered exo attack, leading to a higher proportion of the endo-amine isomer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical assignment of endo and exo isomers of norbornane derivatives. The rigid nature of the bicyclic system results in distinct chemical shifts and coupling constants for the protons in each diastereomer. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly valuable for unambiguous assignment. longdom.org

For instance, in exo-substituted norbornanes, the proton on the substituent-bearing carbon often shows a larger coupling constant with the adjacent bridgehead proton compared to the corresponding endo isomer. Furthermore, NOESY experiments can reveal through-space interactions between protons, which can definitively establish their relative orientations. For example, a NOE correlation between the proton at C2 and the protons on the C7 bridge would indicate an endo orientation of the substituent at C2.

A hypothetical table of expected ¹H NMR chemical shift ranges for the key protons in the endo and exo diastereomers is presented below, based on data from related substituted norbornanones. researchgate.net

ProtonExpected Chemical Shift Range (ppm) - exo-amineExpected Chemical Shift Range (ppm) - endo-amine
H2 (proton on amine-bearing carbon)2.8 - 3.53.0 - 3.8
H3 (proton on phenyl-bearing carbon)2.5 - 3.22.7 - 3.5
H1 (bridgehead proton)2.2 - 2.82.4 - 3.0
H4 (bridgehead proton)2.1 - 2.72.3 - 2.9

Note: This table is illustrative and based on general trends observed in similar compounds. Actual values may vary.

Conformational Analysis of the Bicyclo[2.2.1]heptane System

The bicyclo[2.2.1]heptane system is a conformationally rigid structure. youtube.com Unlike cyclohexane, which can readily undergo ring-flipping, the norbornane framework is locked into a boat-like conformation for one of its six-membered rings. google.com This rigidity has profound implications for the spatial arrangement of substituents.

The conformation of the norbornane core can be described as a puckered six-membered ring bridged by a methylene (B1212753) group. This puckering leads to distinct axial and equatorial-like positions for substituents, although these terms are used more loosely than in the context of cyclohexane. The substituents at C2 and C3 in this compound will adopt either an endo or exo orientation, which dictates their spatial relationship with the rest of the molecule.

Chiral Resolution Techniques for Enantiomeric Separation

Since this compound possesses two chiral centers, it can exist as two pairs of enantiomers. The separation of these enantiomers, a process known as chiral resolution, is essential for studying the pharmacological properties of each individual isomer.

A common and effective method for the resolution of racemic amines is the formation of diastereomeric salts with a chiral acid. libretexts.org This process involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. nih.govbeilstein-journals.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. acs.org Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base.

Another powerful technique for enantiomeric separation is chiral chromatography. scas.co.jp High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is widely used for the analytical and preparative separation of enantiomers. For amine compounds, CSPs based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, are often effective. mdpi.com

Furthermore, capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins, has been successfully employed for the separation of the four isomers of the closely related compound fencamfamine (N-ethyl-3-phenylnorbornan-2-amine). researchgate.net This suggests that a similar approach would be effective for the resolution of this compound.

A hypothetical table outlining potential chiral resolution methods is provided below.

MethodChiral Resolving Agent/Stationary PhasePrinciple of Separation
Diastereomeric Salt Crystallization(+)-Tartaric AcidDifferential solubility of diastereomeric salts
Diastereomeric Salt Crystallization(-)-Mandelic AcidDifferential solubility of diastereomeric salts
Chiral HPLCCellulose-based Chiral Stationary PhaseDifferential interaction with the chiral stationary phase
Chiral HPLCAmylose-based Chiral Stationary PhaseDifferential interaction with the chiral stationary phase
Capillary Electrophoresis (CE)β-Cyclodextrin derivativesDifferential inclusion complex formation

Note: This table presents common and plausible methods for the chiral resolution of this compound based on established techniques for similar compounds.

Diastereomeric Salt Formation

The most common method for resolving a racemic amine is to convert the mixture of enantiomers into a pair of diastereomeric salts. libretexts.org This is accomplished by reacting the racemic base with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org These resulting diastereomeric salts possess different physical properties, such as solubility and melting point, which allows for their separation. libretexts.org

The process involves the formation of two diastereomers, for example, (R)-amine·(R)-acid and (S)-amine·(R)-acid, which are no longer mirror images of each other. wikipedia.org This difference in their three-dimensional structure leads to different crystal packing and solubility in a given solvent, enabling separation by fractional crystallization. wikipedia.org The less-soluble salt preferentially crystallizes from the solution, is isolated by filtration, and then the pure amine enantiomer is recovered by treatment with a base to break the salt. libretexts.org

For the resolution of basic compounds like this compound, chiral carboxylic acids are typically employed as resolving agents. libretexts.org Tartaric acid is a widely used and effective resolving agent for phenylalkylamines. libretexts.orggavinpublishers.com The efficiency of such a resolution is highly dependent on experimental conditions, particularly the choice of solvent, which can significantly influence the solubility difference between the diastereomeric salts. gavinpublishers.com The temperature and duration of crystallization are also critical parameters that are optimized to maximize both the yield and the enantiomeric purity of the desired product. gavinpublishers.com

While specific resolution data for this compound is not detailed in readily available literature, the process would follow established protocols for similar amines. A typical investigation would screen various resolving agents and solvents to find the optimal conditions for separation.

Table 1: Representative Parameters for the Resolution of Phenylalkylamines via Diastereomeric Salt Formation

This table illustrates typical parameters and outcomes for the resolution of amines structurally related to this compound, demonstrating the experimental variables that would be optimized for its resolution.

Racemic AmineResolving AgentSolventTemp. (°C)Yield (%)Enantiomeric Excess (ee%)Reference
(1-methyl-2-phenyl)-ethylamine(-)-Tartaric AcidIsopropyl Alcohol (IPA)3070.095 gavinpublishers.com
1-phenyl-2-propanamine(+)-Tartaric AcidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified libretexts.org
1-phenyl-1,2,3,4-tetrahydroisoquinoline(+)-Tartaric AcidMethanolNot Specified80-90Not Specified rsc.org

Chromatographic Enantioseparation Methods

Chiral chromatography is a powerful technique for both the analytical determination of enantiomeric purity and the preparative-scale separation of enantiomers. merckmillipore.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. hplc.eu

High-Performance Liquid Chromatography (HPLC)

For compounds like this compound, HPLC utilizing a CSP is a primary method for enantioseparation. merckmillipore.com Polysaccharide-based CSPs, such as those derived from amylose and cellulose tris(3,5-dimethylphenylcarbamate), are among the most versatile and widely used phases. bujnochem.com These CSPs are available in both coated and immobilized forms, with the immobilized versions offering greater solvent compatibility. bujnochem.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, with differences in the stability of these complexes causing one enantiomer to elute from the column before the other. The selection of the mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal resolution. bujnochem.commdpi.com

Gas Chromatography (GC)

Gas chromatography is another effective technique for chiral separations, particularly for volatile compounds. uni-muenchen.de Enantiomers can be separated directly on a GC column packed with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. uni-muenchen.desci-hub.se For amines, derivatization is sometimes employed to increase volatility and improve chromatographic performance. jfda-online.com Reagents can be used to convert the enantiomers into diastereomeric derivatives, which can then be separated on a standard achiral column. sci-hub.se However, direct separation on a CSP is generally preferred as it avoids the complexities of derivatization reactions. uni-muenchen.de

The performance of a chromatographic separation is measured by parameters such as the separation factor (α), which is the ratio of the retention factors of the two enantiomers, and the resolution (Rs), which quantifies the degree of separation between the two peaks. A resolution value of 1.5 or greater typically indicates baseline separation. mdpi.com

Table 2: Illustrative Conditions for Chromatographic Enantioseparation of Aromatic Amines

This table provides examples of typical conditions used for the enantioseparation of various chiral compounds by HPLC and GC, which would serve as a starting point for developing a method for this compound.

MethodChiral Stationary Phase (CSP)Mobile Phase / Carrier GasDetectionAnalyte TypeResolution (Rs)Reference
HPLCREFLECT™ I-Cellulose BHexane/Ethanol (80/20)UV 220 nmAromatic Alcohol> 2.0 bujnochem.com
HPLCCHIRALPAK IH-3EthanolUVIsothiocyanates3.43 - 6.49 mdpi.com
HPLCChiralpak AD-32-PropanolUVAxially Chiral Phosphine (B1218219) Oxide4.94 mdpi.com
GCChirasil-L-ValNot SpecifiedMSDerivatized Amino AcidsNot Specified nih.gov
GC(S)-TPC as derivatizing agentNot SpecifiedGC-MSPhenylalkylamines0.95 - 7.00 sci-hub.se

Reactivity and Mechanistic Studies of 3 Phenylnorbornan 2 Amine

Reactivity of the Amine Functionality

The presence of a primary amine group dictates a significant portion of the reactivity of 3-Phenylnorbornan-2-amine (B155004). The nitrogen atom, with its lone pair of electrons, acts as a potent nucleophile and a base, enabling a variety of chemical transformations.

Nucleophilic Reactivity of the Amine Nitrogen

The nitrogen atom in this compound possesses a lone pair of electrons, making it a strong nucleophile. This nucleophilicity is the driving force behind many of its characteristic reactions. The steric environment around the amine group, influenced by the bulky phenyl group and the rigid norbornane (B1196662) skeleton, can affect the rate and accessibility of nucleophilic attack. However, as a primary amine, it is generally expected to readily participate in reactions where it attacks electron-deficient centers.

Alkylation and Acylation Reactions

Alkylation: As a potent nucleophile, this compound is expected to react with alkyl halides in nucleophilic substitution reactions to form secondary and tertiary amines. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. youtube.com A significant challenge in this reaction is controlling the extent of alkylation, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to polyalkylation and the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.comchemguide.co.uk

Acylation: The amine group readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This reaction is typically rapid and exothermic. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). A base is often added to neutralize the hydrogen halide byproduct.

Reaction TypeReagent ExampleProduct TypeGeneral Conditions
AlkylationMethyl Iodide (CH₃I)N-methyl-3-phenylnorbornan-2-amineVaries; often in a polar solvent
AcylationAcetyl Chloride (CH₃COCl)N-(3-phenylnorbornan-2-yl)acetamideAnhydrous conditions, often with a non-nucleophilic base

Formation of Imines and Related Species

In reactions with aldehydes and ketones, this compound, as a primary amine, is expected to form imines, also known as Schiff bases. chemistrysteps.commasterorganicchemistry.com This condensation reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. youtube.com Subsequent dehydration of this intermediate leads to the formation of the carbon-nitrogen double bond of the imine. lumenlearning.comyoutube.com The reaction is reversible and can be driven to completion by removing water from the reaction mixture. youtube.com

Carbonyl CompoundCatalystProduct
BenzaldehydeAcid (e.g., H⁺)N-(benzylidene)-3-phenylnorbornan-2-amine
AcetoneAcid (e.g., H⁺)N-(propan-2-ylidene)-3-phenylnorbornan-2-amine

Reactions with Electrophiles and Oxidants

The amine functionality is susceptible to reaction with a variety of electrophiles. For instance, reaction with nitrous acid can lead to the formation of a diazonium salt, which is a versatile intermediate, although typically unstable for aliphatic amines.

Oxidation of the primary amine group can yield several products depending on the oxidizing agent and reaction conditions. Mild oxidation might lead to the formation of a hydroxylamine, while stronger oxidants can result in nitro compounds or even cleavage of the carbon-nitrogen bond. The oxidation of hydroxylamines to nitric oxide has been observed in biological and chemical systems. nih.govnih.gov

Reactivity of the Norbornane Skeletal System

The rigid, bicyclic structure of the norbornane skeleton imparts unique reactivity to this compound, primarily related to its propensity for skeletal rearrangements under conditions that generate carbocationic intermediates.

Reactions at the Norbornane Ring System

The norbornane system is well-known for undergoing Wagner-Meerwein rearrangements. drugfuture.comwikipedia.orglscollege.ac.in These are 1,2-rearrangements of a hydrogen, alkyl, or aryl group that occur in carbocation intermediates to yield a more stable carbocation. wikipedia.org In the case of this compound, if the amine group is converted into a good leaving group (for example, by diazotization) and departs, a secondary carbocation is formed at the C-2 position.

This carbocation is highly susceptible to rearrangement. The strain in the bicyclo[2.2.1]heptane system can be relieved through skeletal shifts. researchgate.net Solvolysis studies on related norbornyl systems, such as 2-norbornyl tosylates, have been instrumental in understanding these rearrangements and the nature of the "non-classical" carbocation intermediates that can be formed. whiterose.ac.ukwikipedia.org The presence of the phenyl group at the C-3 position can also influence the rearrangement pathways, potentially through participation of the aromatic ring to form a bridged phenonium ion intermediate. spcmc.ac.in

Precursor ReactionIntermediateRearrangement TypePotential Product Feature
Diazotization of amine2-Norbornyl cationWagner-Meerwein ShiftRearranged carbon skeleton
Solvolysis of a derivative2-Norbornyl cationWagner-Meerwein ShiftMixture of stereoisomers

The reactivity of this compound is thus a composite of the predictable reactions of a primary amine and the fascinating and complex chemistry of a strained bicyclic system, offering a wide array of possibilities for synthetic transformations and mechanistic studies.

Participation of the Norbornane Framework in Remote Functionalization

The rigid geometry of the bicyclo[2.2.1]heptane system in this compound plays a crucial role in directing the reactivity of the molecule, particularly in facilitating remote functionalization. This phenomenon, where a functional group influences a reaction at a distant site within the same molecule, is a testament to the unique structural and electronic properties of the norbornane skeleton.

One of the most significant ways the norbornane framework participates in remote functionalization is through anchimeric assistance, or neighboring group participation. In the case of this compound, the phenyl group at the C3 position is poised to interact with a developing positive charge at a remote position, such as the C2 carbon, during the course of a reaction. This interaction can occur through the π-electrons of the aromatic ring, leading to the formation of a stabilized intermediate known as a phenonium ion. The formation of such a bridged, non-classical carbocation can have a profound impact on the reaction's rate and stereochemistry.

For instance, in solvolysis reactions of norbornyl systems, the participation of a neighboring group can lead to significant rate accelerations and the formation of rearranged products. While direct studies on this compound are limited, extensive research on the solvolysis of 2-norbornyl derivatives provides a strong basis for predicting its behavior. The high exo/endo rate ratios observed in the solvolysis of 2-norbornyl systems are often attributed to the participation of the C1-C6 sigma bond in stabilizing the developing carbocation at C2. In a similar vein, the phenyl group in the exo-3-phenylnorbornan-2-yl system would be ideally positioned to provide anchimeric assistance to the departure of a leaving group from the C2 position, potentially leading to a significant rate enhancement compared to a system lacking the phenyl substituent.

Furthermore, the rigid norbornane framework can serve as a scaffold for transannular reactions, where a bond is formed between non-adjacent atoms across the ring system. While more common in medium-sized rings, the conformational constraints of the norbornane system can bring distant parts of the molecule into close proximity, enabling otherwise unfavorable reactions. In the context of this compound, functionalization of the amino group could introduce reactive species that are held in a suitable orientation to interact with remote C-H bonds of the norbornane skeleton or the phenyl ring, leading to novel intramolecular cyclization or functionalization pathways.

The exploitation of the strained bicyclic system for stereoselective functionalization is another key aspect. The inherent strain in the bicyclo[2.2.1]heptane framework can be a driving force for certain reactions, leading to highly specific outcomes. This principle can be applied to the remote functionalization of this compound, where the relief of ring strain in the transition state could favor a particular reaction pathway.

Elucidation of Reaction Mechanisms

A thorough understanding of the reactivity of this compound necessitates a detailed examination of the underlying reaction mechanisms. This involves characterizing the transition states of key transformations, employing kinetic isotope effect studies to probe bond-breaking and bond-forming steps, and utilizing computational chemistry to validate proposed mechanistic pathways.

The transition state, being the highest energy point along the reaction coordinate, is a critical species in determining the rate and outcome of a chemical reaction. For reactions involving this compound, understanding the geometry and energy of the relevant transition states is paramount.

In reactions proceeding through carbocationic intermediates, such as the solvolysis of a derivative of this compound, the structure of the transition state leading to the carbocation is of particular interest. Computational studies on the solvolysis of norbornyl derivatives have provided valuable insights into the nature of these transition states. For example, ab initio calculations have been used to compare the transition states for the dissociation of exo- and endo-norbornanol, revealing that the transition state for the exo isomer is significantly lower in energy, consistent with experimental observations of faster solvolysis rates. These studies have also shown that the geometry of the norbornyl cation moiety within the transition state is intermediate between the classical and non-classical structures.

For this compound, a similar computational analysis of the transition state for the departure of a leaving group from the C2 position would be highly informative. Such an analysis would likely reveal the extent of phenyl group participation in the transition state, characterized by a partial bond between the phenyl ring and the C2 carbon. The degree of this participation would be reflected in the calculated activation energy and the geometry of the transition state.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a computational transition state analysis of the solvolysis of a 2-substituted-3-phenylnorbornane derivative, comparing the activation energies for the exo and endo isomers.

Table 1: Calculated Activation Energies for the Solvolysis of a Hypothetical 2-Substituted-3-phenylnorbornane
IsomerLeaving GroupCalculated Activation Energy (kcal/mol)Key Transition State Bond Distances (Å)
exo-3-Phenylnorbornan-2-yl-OTs22.5C2-O: 2.5, C2-C(ipso-phenyl): 2.8
endo-3-Phenylnorbornan-2-yl-OTs28.1C2-O: 2.4

Kinetic isotope effect (KIE) studies are a powerful experimental tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken or formed in the rate-determining step of a reaction. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is involved in the rate-determining step.

In the context of this compound, KIE studies could be employed to elucidate the mechanism of various reactions. For example, in a reaction involving the deprotonation of the amine, a primary KIE would be expected if the N-H bond is broken in the rate-determining step.

More relevant to the participation of the norbornane framework are secondary KIEs. For instance, in the solvolysis of a 2-substituted-3-phenylnorbornane, replacing the hydrogen atoms at C1 and C6 with deuterium (B1214612) could provide evidence for or against the participation of the C1-C6 sigma bond in the transition state. An inverse secondary KIE (kH/kD < 1) at these positions would suggest a tightening of the bonds in the transition state, consistent with the formation of a bridged, non-classical carbocation.

Similarly, deuterium substitution on the phenyl ring could be used to probe the extent of its participation. A small secondary KIE might be observed if the phenyl group is involved in stabilizing the transition state through space.

The following table presents hypothetical KIE data for the solvolysis of a 2-substituted-3-phenylnorbornane, illustrating how these effects could be used to support a proposed mechanism involving phenyl group participation.

Table 2: Hypothetical Kinetic Isotope Effects for the Solvolysis of a 2-Substituted-3-phenylnorbornane
Position of Deuterium LabelObserved kH/kDInterpretation
α-deuterium (at C2)1.15Indicates significant carbocation character at C2 in the transition state.
β-deuterium (at C1)0.95Inverse KIE suggests rehybridization and potential C1-C6 bond participation.
γ-deuterium (ortho-phenyl)1.02Small normal KIE may indicate electronic effects of phenyl participation.

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for validating and refining proposed reaction mechanisms. By modeling the potential energy surface of a reaction, computational methods can provide detailed information about the structures and energies of reactants, products, intermediates, and transition states.

For this compound, DFT calculations could be used to:

Confirm the feasibility of proposed reaction pathways: By calculating the activation energies for different potential mechanisms, the most likely pathway can be identified.

Characterize the structures of intermediates and transition states: This can provide direct evidence for the existence of species such as phenonium ions or other bridged intermediates.

Predict reaction outcomes: Computational models can be used to predict the stereoselectivity and regioselectivity of reactions, which can then be compared with experimental results.

Simulate kinetic isotope effects: KIEs can be calculated computationally and compared with experimental values to further validate a proposed mechanism.

A computational study of a reaction involving this compound would typically involve locating the transition state for the key step and performing an intrinsic reaction coordinate (IRC) calculation to confirm that the transition state connects the correct reactant and product. Vibrational frequency calculations are also essential to confirm that the located structure is a true transition state (characterized by a single imaginary frequency).

The following table provides an example of the kind of data that could be generated from a DFT study on a hypothetical reaction of this compound, such as an intramolecular cyclization.

Table 3: Computationally Derived Thermodynamic and Kinetic Data for a Hypothetical Intramolecular Cyclization of a this compound Derivative
SpeciesRelative Gibbs Free Energy (kcal/mol)Key Geometric Parameters
Reactant0.0-
Transition State+18.7Imaginary Frequency: -350 cm⁻¹; Forming C-N bond: 2.1 Å
Product-5.2-

By combining experimental techniques such as kinetic isotope effect studies with powerful computational tools, a comprehensive and detailed understanding of the reactivity and mechanistic intricacies of this compound can be achieved.

Applications in Chemical Synthesis and Catalysis

Chiral Ligand and Catalyst Development

3-Phenylnorbornan-2-amine (B155004) as a Chiral Scaffold for Ligand Design

There is no available data in peer-reviewed literature to suggest that this compound has been systematically employed as a chiral scaffold for the design of new ligands for asymmetric catalysis. The development of chiral ligands often involves the modification of a core structure to tune its steric and electronic properties. While the this compound framework possesses stereogenic centers and a modifiable amino group, making it a plausible candidate for such endeavors, no studies detailing the synthesis of ligand libraries based on this scaffold or their application in metal-catalyzed reactions have been found.

Applications in Asymmetric Organocatalysis

Asymmetric organocatalysis frequently utilizes small chiral organic molecules, particularly amines, to catalyze stereoselective transformations. Proline and its derivatives are prominent examples of such catalysts. A thorough search of the literature did not uncover any instances of this compound being used as an organocatalyst for key reactions such as aldol, Michael, or Mannich reactions. Consequently, there are no research findings to report on its efficacy, stereoselectivity, or substrate scope in this capacity.

Role as Chiral Auxiliaries in Stereoselective Transformations

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. While numerous chiral amines and amino alcohols have been successfully used as chiral auxiliaries, there is no evidence to suggest that this compound has been utilized for this purpose. Therefore, no data on its ability to control the stereochemical outcome of reactions such as alkylations, acylations, or cycloadditions is available.

Building Block in Complex Molecule Synthesis

Incorporation into Natural Product Scaffolds

The synthesis of complex natural products often relies on a diverse toolbox of chiral building blocks. The unique three-dimensional structure of the norbornane (B1196662) system could potentially be incorporated into larger, more complex molecular architectures. However, a review of the literature on natural product synthesis does not indicate that this compound has been used as a key fragment or starting material for the construction of any known natural product scaffolds.

Precursor for Advanced Heterocyclic Compounds

Primary amines are versatile starting materials for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The amino group of this compound could, in principle, be elaborated into various heterocyclic systems. Despite this potential, no published synthetic routes using this compound as a precursor for the preparation of advanced heterocyclic compounds, such as alkaloids, imidazoles, or other pharmacologically relevant ring systems, have been identified.

Polymerization Co-catalysis with Norbornane-Derived Amines

The rigid bicyclic structure of norbornane-derived amines, such as this compound, offers a unique stereochemical environment when employed as co-catalysts or ligands in polymerization reactions. This structural rigidity and the presence of substituents significantly influence the catalytic activity and the properties of the resulting polymers. In the context of Ziegler-Natta or late-transition-metal-catalyzed olefin polymerization, these amines can act as external electron donors, modifying the catalyst's performance.

Influence of Norbornane-Amine Structure on Polymerization Kinetics

The kinetics of polymerization reactions are highly sensitive to the steric and electronic properties of the catalyst and any associated co-catalysts or ligands. The structure of a norbornane-amine co-catalyst, specifically the substitution pattern on both the norbornane skeleton and the amine functionality, plays a critical role in modulating the rate of polymerization.

Furthermore, the electronic effects of substituents on the norbornane-amine structure are a key determinant of polymerization kinetics. The phenyl group at the 3-position of this compound, for instance, can influence the electron density at the nitrogen atom of the amine. This, in turn, affects its coordination strength to the metal center of the catalyst. Studies on palladium-catalyzed olefin polymerization with α-amino-pyridine ligands have demonstrated that both the steric and electronic nature of the N-substituent (e.g., phenyl vs. alkyl groups) can alter the rate of monomer insertion. researchgate.net

The interplay between steric and electronic factors of the norbornane-amine co-catalyst can be summarized in the following table, which illustrates the expected influence of different structural modifications on polymerization kinetics based on established principles of catalysis.

Structural Feature of Norbornane-AmineExpected Influence on Polymerization KineticsRationale
Increased Steric Bulk on Norbornane Skeleton Decrease in polymerization rateHinders monomer access to the catalytic active site.
Electron-Withdrawing Substituents Potential increase in polymerization rateMay weaken the amine-metal bond, facilitating monomer coordination.
Electron-Donating Substituents Potential decrease in polymerization rateMay strengthen the amine-metal bond, hindering monomer coordination.
Chelating Amine Functionality Dependent on chelate ring size and conformationCan either stabilize the active species or create a more hindered environment.

This table presents generalized trends based on fundamental principles of polymerization catalysis.

Stereocontrol in Polymerization Processes

One of the most significant applications of chiral co-catalysts, such as enantiomerically pure this compound, is in the stereocontrolled synthesis of polymers. The rigid, chiral scaffold of the norbornane ring system is particularly effective at transferring stereochemical information during the polymerization process, leading to polymers with specific tacticity (e.g., isotactic or syndiotactic).

When a chiral norbornane-amine acts as a ligand or co-catalyst, it creates a chiral environment around the metal's active site. This chiral pocket can discriminate between the two prochiral faces of an incoming monomer, leading to a preferred stereochemical orientation for its insertion into the growing polymer chain. The phenyl group in this compound, due to its size and orientation, would be expected to play a crucial role in defining the shape of this chiral pocket and thus the degree of stereocontrol.

The effectiveness of a chiral norbornane-amine in controlling the stereochemistry of the polymer is dependent on several factors, including:

The enantiomeric purity of the amine: A higher enantiomeric excess of the co-catalyst generally leads to a higher degree of stereoregularity in the polymer.

The distance and orientation of the chiral centers relative to the catalytic site: The proximity of the stereogenic centers of the norbornane skeleton to the active metal center is critical for effective stereocontrol.

The nature of the substituents: Bulky substituents, like the phenyl group, can enhance the stereodifferentiating ability of the co-catalyst by creating a more defined and restrictive chiral environment.

The following table outlines the anticipated impact of key structural features of a norbornane-amine co-catalyst on the stereochemical outcome of polymerization.

Structural Feature of Chiral Norbornane-AmineExpected Impact on Polymer StereochemistryRationale
High Enantiomeric Purity Increased polymer tacticity (e.g., higher isotacticity)A single enantiomer of the co-catalyst creates a consistent chiral environment.
Bulky Substituents (e.g., Phenyl group) Enhanced stereocontrolThe bulky group magnifies the energetic difference between the two possible monomer insertion pathways.
Rigid Norbornane Backbone Effective transfer of chiralityThe conformational rigidity ensures a well-defined and stable chiral pocket around the active site.

This table illustrates expected outcomes based on established principles of asymmetric catalysis.

Pharmacological and Biological Research Investigations

Structure-Activity Relationship (SAR) Studies of 3-Phenylnorbornan-2-amine (B155004) Derivatives

The biological activity of this compound derivatives is highly dependent on the three-dimensional arrangement of the molecule, including the stereochemistry of the norbornane (B1196662) core, substitutions on the phenyl ring, and modifications to the amine group.

The rigid bicyclic norbornane skeleton of this compound contains multiple chiral centers, leading to the existence of several stereoisomers. The relative orientation of the amine and phenyl groups, described as exo or endo, is a critical determinant of biological activity. The synthesis of Fencamfamine via a Diels-Alder reaction typically results in a mixture of isomers, with the trans configuration (endo-amino, exo-phenyl) being a common outcome. drugbank.com

Studies on closely related analogs, such as 2-aminobenzonorbornene, provide insight into the stereochemical requirements for activity. In these analogs, the primary amines of both the endo- and exo-isomers showed similar indirectly acting sympathomimetic activities. However, a significant divergence in potency was observed upon N-methylation, where the exo-N-methyl derivative was found to be a much more potent sympathomimetic agent in vitro than the corresponding endo-N-methyl isomer. nih.gov This suggests that while the stereochemistry of the primary amine may not be a primary driver of potency, its interaction with the biological target becomes highly stereospecific upon substitution of the amine.

While the phenyl group is a crucial pharmacophoric element, comprehensive structure-activity relationship studies detailing the effects of various substituents on the phenyl ring of this compound are not extensively available in the public scientific literature. In the broader class of monoamine reuptake inhibitors, substitutions on the phenyl ring are known to significantly modulate potency and selectivity for the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.gov For instance, in the 3-phenyltropane class of compounds, halogen substitutions on the phenyl ring can greatly enhance binding affinity and selectivity for DAT. rti.org However, without specific studies on the this compound scaffold, the precise effects of such modifications remain to be systematically elucidated for this particular compound class.

Modification of the 2-amino group has a profound impact on the pharmacological profile of this compound derivatives. The parent primary amine serves as the foundational structure, while alkylation of the nitrogen leads to significant changes in activity.

Fencamfamine, the N-ethyl derivative, is a known central nervous system stimulant that acts primarily as a dopamine reuptake inhibitor. wikipedia.orgnih.gov The N-methyl analog, Camfetamine, has also been identified and is reported to act as an indirect dopaminergic agonist. researchgate.net As demonstrated in studies of the analogous 2-aminobenzonorbornenes, the introduction of a methyl group can dramatically and stereoselectively increase potency. nih.gov This highlights the importance of the size and nature of the N-substituent in optimizing interactions with the monoamine transporter binding sites.

The following table summarizes the comparative sympathomimetic activities of exo and endo isomers of a primary amine and its N-methyl derivative in the closely related benzonorbornene scaffold, illustrating the combined impact of stereochemistry and amine substitution. nih.gov

CompoundIsomer ConfigurationAmine SubstitutionRelative In Vitro Potency
2-AminobenzonorborneneexoPrimary (-NH₂)Active
2-AminobenzonorborneneendoPrimary (-NH₂)Active (Similar to exo)
N-Methyl-2-aminobenzonorborneneexoSecondary (-NHCH₃)High
N-Methyl-2-aminobenzonorborneneendoSecondary (-NHCH₃)Low (Significantly less potent than exo)

Mechanisms of Biological Action

The primary biological mechanism of this compound derivatives like Fencamfamine involves the modulation of monoamine neurotransmitter levels in the synapse by interacting with their respective transporter proteins.

The main molecular targets for Fencamfamine are the dopamine transporter (DAT) and the norepinephrine transporter (NET). drugbank.comnih.gov It acts as a reuptake inhibitor at these transporters, binding to them and blocking them from removing dopamine and norepinephrine from the synaptic cleft. drugbank.comwikipedia.org This blockage leads to an increased concentration and prolonged duration of action of these neurotransmitters in the synapse, resulting in its stimulant effects. nih.gov

The pharmacological profile of Fencamfamine is more similar to that of pure uptake inhibitors like methylphenidate and nomifensine, rather than substrate-releasing agents like amphetamine. wikipedia.orgnih.gov While it does have some dopamine-releasing effects, this action is roughly ten times less potent than that of d-amphetamine. nih.gov Its primary mechanism is the inhibition of dopamine uptake. wikipedia.orgnih.gov Quantitative binding affinity data (Kᵢ or IC₅₀ values) for the individual stereoisomers of this compound derivatives at DAT, NET, and SERT are not consistently reported, precluding a detailed comparative analysis of their receptor binding profiles.

An important distinguishing feature of the mechanism of action of this compound derivatives is their lack of activity on monoamine oxidase (MAO) enzymes. drugbank.comwikipedia.orgnih.gov Unlike amphetamine and other stimulants that can inhibit MAO, Fencamfamine does not, which may contribute to its distinct pharmacological profile. nih.gov

In addition to its direct action on monoamine transporters, some research suggests an indirect modulation of other neurotransmitter systems. Studies in animal models have shown that the reinforcing effects of Fencamfamine can be blocked by opioid antagonists such as naloxone. drugbank.comwikipedia.org This indicates a potential role for the endogenous opioid system in mediating some of the compound's behavioral effects, though this is likely an indirect downstream effect of its primary action on dopaminergic pathways rather than direct binding to opioid receptors. drugbank.combionity.com

Neuropharmacological Effects and Target Interactions

Research into the neuropharmacological profile of this compound and its analogs has primarily centered on their potential as neuroprotective agents. The rigid bicyclic structure of the norbornane scaffold is a key feature that has drawn interest in medicinal chemistry. Studies on related norbornane derivatives have shown that this structural motif can be instrumental in the development of modulators for critical neurological targets.

A significant area of investigation for norbornane-based compounds is their interaction with the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a prominent glutamate (B1630785) receptor in the central nervous system, plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a process implicated in the pathophysiology of numerous neurodegenerative disorders. Molecules capable of modulating NMDA receptor activity without completely blocking its normal physiological function are therefore of considerable therapeutic interest.

Derivatives of the norbornane scaffold have been synthesized and evaluated for their ability to inhibit excitotoxicity mediated by NMDA receptor over-activation. In preclinical studies, certain norbornane derivatives demonstrated the ability to reduce calcium influx through NMDA receptors, a key step in the excitotoxic cascade. Some of these compounds exhibited moderate to good inhibitory effects on calcium influx, suggesting a direct or allosteric interaction with the NMDA receptor complex. The phenyl group in this compound is a critical component, as aromatic moieties are often involved in binding interactions within receptor pockets. The amine group provides a basic center that can engage in ionic interactions, which are also common in ligand-receptor binding.

While direct studies on this compound are limited in publicly available literature, the existing research on analogous structures suggests its potential to interact with neuronal targets like the NMDA receptor. Further investigation is required to fully elucidate its specific binding sites and the conformational changes it may induce upon binding.

Intracellular Distribution and Pharmacodynamics

The intracellular journey of a compound is pivotal to its pharmacological effect. For a neuropharmacologically active agent like this compound, its ability to cross the blood-brain barrier and penetrate neuronal cell membranes is a prerequisite for target engagement within the central nervous system. The lipophilicity imparted by the phenyl and norbornane components of the molecule would theoretically facilitate its passage across these lipid barriers.

If, as suggested by studies on related compounds, the primary target is the NMDA receptor located on the neuronal cell surface, the intracellular concentration might be less critical than the concentration in the synaptic cleft. However, if the compound also interacts with intracellular targets, its ability to reach and accumulate in specific subcellular compartments would be of paramount importance. The study of biogenic amines, a class of neurotransmitters and neuromodulators, often involves understanding their synthesis, packaging into vesicles, release, and degradation, all of which are intracellular or synaptic processes. While this compound is a synthetic molecule, its amine group is a common feature in many neuroactive compounds.

Nanoparticle-based delivery systems are being explored to enhance the delivery of neuroactive compounds, potentially improving their intracellular concentration and pharmacodynamic profile. mdpi.com Such strategies could be applicable to compounds like this compound to improve their therapeutic potential.

Biological Target Identification and Validation

Chemical Probe Development for Target Engagement

To definitively identify the biological targets of this compound, it could be developed into a chemical probe. A chemical probe is a small molecule that is designed to interact with a specific protein target in a highly selective manner, allowing for the study of that target's biological function. enamine.net The development of such a probe would involve strategically modifying the structure of this compound to incorporate a reactive group or a reporter tag, without significantly diminishing its binding affinity for its target.

For instance, a "clickable" alkyne or azide (B81097) group could be introduced into the phenyl ring or the norbornane scaffold. This would allow for the covalent attachment of a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, via click chemistry. The tagged version of the compound could then be used in cell or tissue lysates to label its binding partners. Subsequent isolation and identification of these labeled proteins, often using techniques like affinity chromatography and mass spectrometry, would reveal the direct biological targets.

Another approach is the creation of photo-affinity probes, where a photo-reactive group is incorporated into the molecule. Upon exposure to UV light, this group forms a covalent bond with any nearby interacting proteins, permanently tagging them for later identification. The design of such probes is a critical step in chemical biology, providing powerful tools to elucidate the mechanism of action of novel bioactive compounds.

Functional Genomics and Proteomics Approaches

Functional genomics and proteomics offer powerful, unbiased methods for identifying the biological targets of a compound and understanding its broader effects on cellular pathways. mdpi.com In a functional genomics approach, a library of genetically modified cells, each with a single gene knocked out or overexpressed, could be treated with this compound. By identifying which genetic modifications confer resistance or sensitivity to the compound, researchers can infer the genes, and therefore the proteins, that are involved in its mechanism of action. nih.gov

Proteomics-based methods can directly identify the proteins that interact with a drug. korea.ac.krnih.gov One common technique is affinity purification coupled with mass spectrometry (AP-MS). In this approach, a derivative of this compound would be immobilized on a solid support, such as beads. A cell lysate is then passed over these beads, and proteins that bind to the compound are "pulled down." These interacting proteins can then be identified by mass spectrometry. semanticscholar.org

Another powerful proteomics technique is thermal proteome profiling (TPP), which measures changes in the thermal stability of proteins in the presence of a ligand. When a compound binds to its target protein, it often increases the protein's stability and its melting temperature. By comparing the melting profiles of all proteins in a cell with and without the addition of this compound, its direct targets can be identified. These approaches provide a global view of the compound's interactions within the proteome, offering valuable insights into its mechanism of action and potential off-target effects. mdpi.com

Role as Test Molecules in Structure-Activity Relationship Research

This compound serves as an excellent scaffold for structure-activity relationship (SAR) studies, which are fundamental to medicinal chemistry. SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its biological activity. nih.govnih.govmdpi.com This process helps to identify the key chemical features, or pharmacophores, that are responsible for the compound's activity and can guide the design of more potent and selective analogs.

For this compound, several key regions of the molecule could be systematically modified to probe their importance for its neuropharmacological effects.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Study of this compound Analogs

Modification SiteType of ModificationRationalePredicted Effect on Activity
Phenyl RingSubstitution (e.g., with electron-withdrawing or electron-donating groups)To probe the role of electronics and sterics in receptor binding.Introduction of a para-methoxy group might enhance activity by increasing electron density. A bulky substituent could decrease activity due to steric hindrance.
Amine GroupAlkylation (e.g., methyl, ethyl) or acylationTo investigate the importance of the primary amine for hydrogen bonding and ionic interactions.Conversion to a secondary or tertiary amine may alter binding affinity and selectivity. Acylation would likely abolish activity by removing the basic center.
Norbornane ScaffoldIntroduction of substituents or alteration of stereochemistryTo assess the role of the rigid scaffold in orienting the key functional groups.Changing the stereochemistry of the phenyl or amine group could dramatically affect binding. Adding substituents to the norbornane core might influence lipophilicity and receptor fit.
Linker between Phenyl and NorbornaneNot applicable for the parent compound, but could be considered in analog designTo explore the optimal spatial relationship between the aromatic and bicyclic moieties.N/A

By synthesizing and testing a library of such analogs, researchers can build a detailed understanding of the SAR for this class of compounds. This knowledge is invaluable for optimizing the lead structure to improve its potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of safer and more effective therapeutic agents. The rigid nature of the norbornane backbone is particularly advantageous in SAR studies as it reduces the number of possible conformations, making it easier to interpret the effects of structural modifications on biological activity.

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are employed to understand the fundamental electronic properties of a molecule, which in turn dictate its reactivity and behavior.

Molecular orbital (MO) theory is central to understanding the electronic behavior of 3-Phenylnorbornan-2-amine (B155004). Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

For aromatic compounds like this compound, the phenyl group significantly influences the electronic landscape. In studies of related phenylalkylamines, it has been shown that the frontier orbitals, which are critical for chemical reactions and pharmacological activity, are often derived from the mixing of the frontier orbitals of the benzene (B151609) ring. acs.orgnih.gov A new electronic descriptor, the frontier orbital phase angle, has been shown to correlate strongly with the activity of hallucinogenic phenylalkylamines. nih.gov Computational methods such as Density Functional Theory (DFT) would be used to calculate these properties for this compound, providing insights into its potential as a nucleophile (related to the amine group) and its electrophilic/nucleophilic interaction sites.

Table 1: Hypothetical Molecular Orbital Properties of this compound Isomers This table is illustrative and does not represent experimentally verified data.

Isomer HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Dipole Moment (Debye)
exo-3-Phenylnorbornan-2-amine -8.5 -0.8 7.7 1.5

Theoretical calculations can model the mechanisms of chemical reactions, such as the synthesis or metabolism of this compound. For instance, the synthesis of amines can occur through various routes, including the alkylation of ammonia (B1221849) or the reduction of amides and nitriles. studymind.co.ukmnstate.edumsu.edu Computational modeling of these reactions would involve mapping the potential energy surface for the transformation.

This process identifies the most energetically favorable reaction pathway. A crucial part of this is locating the transition state—the highest energy point along the reaction coordinate—which determines the activation energy and, consequently, the reaction rate. For a reaction involving the amine group of this compound, such as N-alkylation, quantum chemical calculations could model the SN2 mechanism, detailing the bond-forming and bond-breaking processes and the structure of the transition state. libretexts.org DFT calculations are commonly used to investigate reaction mechanisms, including amination reactions, by determining the key factors that govern activity and selectivity. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insight into the three-dimensional structure and dynamic behavior of molecules over time.

The this compound molecule is built on a rigid bicyclo[2.2.1]heptane (norbornane) framework. fiveable.melibretexts.org This bridged bicyclic structure significantly restricts the molecule's flexibility compared to acyclic analogues. libretexts.orgyoutube.com The primary conformational considerations for this molecule are the relative orientations of the phenyl and amine substituents on the norbornane (B1196662) skeleton. These substituents can exist in either an endo or exo position.

Computational methods, such as molecular mechanics or higher-level quantum calculations, can be used to determine the relative energies of these different conformers. researchgate.net The rigid nature of the norbornane system makes it an excellent model for studying how the three-dimensional shape and relative stability of different conformations are influenced by substituent placement. fiveable.me Molecular dynamics (MD) simulations can further explore the conformational space available to the molecule by simulating its movement over time, providing a dynamic picture of its structural preferences. tandfonline.com

Given its structural similarity to phenylalkylamines like amphetamine, this compound is a candidate for interaction with monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). nih.govmdpi.com Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. tmrjournals.comresearchgate.net

In a typical docking study, a 3D model of the target protein (e.g., DAT) is used as a receptor. The this compound molecule would be computationally placed into the binding site of the transporter in various possible conformations and orientations. A scoring function then estimates the binding affinity for each pose, predicting the most stable complex. nih.govresearchgate.net Studies on amphetamine derivatives have used this approach to identify key interactions with active site residues. nih.govtmrjournals.com The predicted binding energy (often expressed in kcal/mol) and inhibition constant (Ki) provide an estimate of the ligand's potency. tmrjournals.com MD simulations can then be used to refine the docked pose and assess the stability of the ligand-protein complex over time. nih.gov

Table 2: Illustrative Docking Results of this compound Isomers with Monoamine Transporters This table is illustrative and based on methodologies applied to analogous compounds. It does not represent experimentally verified data.

Ligand Isomer Target Protein Predicted Binding Affinity (kcal/mol) Predicted Inhibition Constant (Ki, nM) Key Interacting Residues (Hypothetical)
exo-isomer Dopamine Transporter (DAT) -8.5 50 Asp79, Tyr156
endo-isomer Dopamine Transporter (DAT) -7.8 150 Asp79, Ser422
exo-isomer Serotonin Transporter (SERT) -8.2 80 Asp98, Tyr176

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov To develop a QSAR model for this compound analogues, a dataset of structurally similar compounds with measured biological activities (e.g., binding affinities to a specific receptor) would be required.

Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can include:

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies. nih.gov

Steric descriptors: Molecular volume, surface area, shape indices.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient), which describes lipophilicity.

Topological descriptors: Describing atomic connectivity.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates the descriptors with the observed activity. mdpi.com For phenylalkylamines, QSAR studies have shown that electronic and steric features often play crucial roles in determining their interaction with biological targets. acs.orgnih.govmdpi.com A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. mdpi.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
Amphetamine
Ammonia
Serotonin

Development of Predictive Models for Biological Activity

Comprehensive searches of scientific literature and chemical databases have not yielded specific studies focused on the development of predictive models for the biological activity of this compound. Research in this area appears to be limited, and as such, there are no established Quantitative Structure-Activity Relationship (QSAR) models or other predictive computational models publicly available for this particular compound. The development of such models would typically involve synthesizing a series of analogues of this compound, evaluating their biological activity through in vitro or in vivo assays, and then using computational methods to correlate the structural or physicochemical properties of these analogues with their observed activities. This process has not been documented for this specific chemical entity.

3D-QSAR Methodologies for this compound Analogues

There are currently no published 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies specifically centered on this compound analogues. 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the relationship between the three-dimensional structure of a molecule and its biological activity. These methods are used to generate predictive models that can guide the design of new, more potent compounds. However, the application of these techniques requires a dataset of structurally related compounds with known biological activities. At present, such a dataset for this compound analogues is not available in the public domain, precluding the development of 3D-QSAR models.

Computational Design of Novel Derivatives

The computational design of novel derivatives of this compound is an area that remains to be explored in the scientific literature. Computational techniques such as structure-based drug design (e.g., molecular docking) and ligand-based drug design (e.g., pharmacophore modeling) are instrumental in the rational design of new chemical entities with desired biological activities. These approaches rely on either the known three-dimensional structure of a biological target or a set of known active compounds. As there is a lack of published research on the biological targets of this compound and a corresponding lack of data on its active analogues, there are no documented instances of the computational design of novel derivatives based on this scaffold.

Advanced Analytical Methodologies in Characterization

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques are indispensable for determining the structural intricacies of 3-Phenylnorbornan-2-amine (B155004). These methods offer detailed insights into the molecular framework, the connectivity of atoms, and the spatial arrangement of different functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of this compound. While standard 1H and 13C NMR provide information on the basic carbon-hydrogen framework, advanced techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining the relative configuration of the phenyl and amine substituents on the norbornane (B1196662) scaffold.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals for the phenyl protons, the protons of the bicyclic norbornane system, and the amine proton. The chemical shifts and coupling constants of the norbornane bridgehead and bridge protons are particularly informative for determining the exo or endo configuration of the substituents. For instance, the coupling constants between protons on adjacent carbons can help define their dihedral angles, which in turn defines the stereochemistry.

Carbon AtomPredicted Chemical Shift (ppm)
C1~45-55
C2~55-65
C3~50-60
C4~40-50
C5~25-35
C6~20-30
C7~35-45
Phenyl C (ipso)~140-150
Phenyl C (ortho, meta, para)~125-130

2D NMR Techniques (COSY and NOESY):

COSY experiments would reveal scalar coupling between protons, establishing the connectivity within the norbornane ring and the phenyl group. For example, cross-peaks between the proton at C2 and the protons at C1 and C3 would confirm their adjacency.

NOESY is particularly crucial for stereochemical assignment. It identifies protons that are close in space, regardless of whether they are directly bonded. For this compound, NOESY can distinguish between the exo and endo isomers by observing through-space interactions. For instance, in the exo isomer, a Nuclear Overhauser Effect (NOE) would be expected between the proton at C2 and the nearby bridgehead proton, which would be absent or weaker in the endo isomer. The stereochemical outcome of the synthesis of related compounds, such as Fencamfamine, has been studied, indicating a predominance of the endo-amine/exo-phenyl configuration. wikipedia.org

Chiral Mass Spectrometry for Enantiomeric Purity Assessment

As this compound is a chiral molecule, assessing its enantiomeric purity is critical, especially in pharmaceutical applications. Chiral mass spectrometry, often coupled with a chromatographic separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), provides a sensitive method for this purpose.

The typical approach involves the derivatization of the amine with a chiral resolving agent to form diastereomers. These diastereomers can then be separated by chromatography and detected by the mass spectrometer. The relative abundance of the ions corresponding to each diastereomer allows for the determination of the enantiomeric excess (ee). The fragmentation patterns of the diastereomeric derivatives in the mass spectrometer can also differ, providing an additional layer of discrimination. Common fragmentation pathways for amines involve cleavage alpha to the nitrogen atom, leading to the formation of a stable iminium ion. mdpi.com

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands. An ATR-IR spectrum of the closely related compound Fencamfamine (N-ethyl-3-phenylnorbornan-2-amine) is available and provides a good reference. nih.gov

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
N-H (primary amine)3400-3250 (two bands)Asymmetric and symmetric stretching
C-H (aromatic)3100-3000Stretching
C-H (aliphatic)3000-2850Stretching
N-H1650-1580Bending (scissoring)
C=C (aromatic)1600-1450Ring stretching
C-N1335-1250Stretching

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations of the phenyl group are typically strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the phenyl ring would give a prominent band around 1600 cm⁻¹. Raman spectroscopy is particularly useful for analyzing bulk samples and can be performed with minimal sample preparation. thermofisher.com

X-ray Crystallography for Absolute and Relative Configuration

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule, providing unambiguous information about bond lengths, bond angles, and the absolute and relative configuration of chiral centers.

Single Crystal Diffraction Studies

A single crystal X-ray diffraction study of this compound would provide a definitive structural elucidation. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. This would unequivocally establish the relative stereochemistry of the phenyl and amine groups on the norbornane framework. Furthermore, if a suitable heavy atom is present in the crystal structure or if anomalous dispersion techniques are used, the absolute configuration of the enantiomers can also be determined. While no specific crystal structure for this compound is publicly available, the crystal structures of related bicyclo[2.2.1]heptan-2-amine derivatives have been reported.

Co-crystallization with Biological Targets

Understanding how this compound interacts with its biological targets is crucial for elucidating its mechanism of action. The N-ethyl derivative, Fencamfamine, is known to act as an indirect dopamine (B1211576) agonist by inhibiting the dopamine transporter (DAT). drugbank.comnih.gov Co-crystallization of this compound or its derivatives with the DAT would provide invaluable insights into the specific binding interactions.

The process of co-crystallization involves forming a stable complex between the ligand (this compound) and the target protein (DAT) and then growing a single crystal of this complex. X-ray diffraction analysis of this co-crystal would reveal the precise orientation of the ligand within the binding site of the protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is critical for structure-based drug design and for understanding the molecular basis of the compound's activity. While co-crystallization can be a challenging process, it offers an unparalleled level of detail about ligand-protein interactions. rsc.org

Chromatographic Techniques for Separation and Purity

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation of the enantiomers of this compound. phenomenex.commdpi.com The successful resolution of chiral compounds is highly dependent on the selection of a suitable Chiral Stationary Phase (CSP) and the optimization of mobile phase conditions. phenomenex.com For chiral primary amines, several classes of CSPs have demonstrated broad utility.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) coated or bonded to a silica (B1680970) support, are widely recognized for their excellent enantioselective capabilities for a broad range of chiral compounds, including amines. mdpi.comyakhak.org Columns such as those with tris(3,5-dimethylphenylcarbamate) derivatives of cellulose or amylose are often a starting point for method development. yakhak.org

Cyclodextrin-based CSPs are another effective option. These phases separate enantiomers based on the differential inclusion of the analyte enantiomers into the chiral cavity of the cyclodextrin (B1172386) molecule. nih.gov Additionally, cyclofructan-based CSPs have emerged as highly effective for separating primary amines, often operating in the polar organic mode. chromatographyonline.comnih.gov

Mobile Phase and Additives: The choice of mobile phase is critical for achieving optimal separation. Both normal-phase (e.g., heptane/alcohol mixtures) and polar organic modes (e.g., acetonitrile/alcohol) are employed. nih.gov For basic analytes like this compound, peak shape and retention are significantly influenced by interactions with residual silanol (B1196071) groups on the silica support of the CSP. To counteract these effects and improve chromatography, mobile phase additives are essential. Acidic additives (e.g., trifluoroacetic acid) and basic additives (e.g., triethylamine, diethylamine, butylamine) are used to control the ionization state of the amine and to act as competitive agents for active sites on the stationary phase. chromatographyonline.comresearchgate.net

Chiral Stationary Phase (CSP) TypeTypical Mobile Phase SystemCommon AdditivesSeparation Principle
Polysaccharide-based (e.g., Chiralpak® IA, Chiralcel® OD-H)Normal Phase: Heptane/Isopropanol (B130326) Polar Organic: Acetonitrile/MethanolBasic: Butylamine, Triethylamine (TEA) Acidic: Trifluoroacetic Acid (TFA)Based on attractive interactions (hydrogen bonds, dipole-dipole) and steric repulsion between the analyte and the chiral polymer.
Cyclodextrin-based (e.g., Cyclobond I)Reversed-Phase: Water/Acetonitrile or MethanolBuffers (e.g., phosphate, acetate)Inclusion complexation, where enantiomers fit differently into the chiral cyclodextrin cavity. nih.gov
Cyclofructan-based (e.g., Larihc® CF6-P)Polar Organic: Acetonitrile/MethanolAcid/Base Combination (e.g., TFA/TEA)Involves ion-exchange, hydrogen bonding, and dipole-dipole interactions, particularly effective for primary amines. chromatographyonline.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for confirming the identity and assessing the purity of volatile compounds like this compound. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.

Gas Chromatography: The analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to strong interactions with active sites (e.g., free silanols) in the column and inlet, resulting in poor peak shape (tailing) and potential sample loss. labrulez.com To achieve reliable and reproducible results, specialized deactivated columns are typically required. labrulez.com In some cases, derivatization of the amine group, for instance through acylation to form an amide, is performed. nih.govresearchgate.net This process reduces the basicity of the compound, increases its volatility, and improves its chromatographic performance.

Mass Spectrometry: In the mass spectrometer, the separated compound is ionized, most commonly by Electron Ionization (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. For this compound (C₁₃H₁₇N), the molecular ion peak would be expected at an odd mass-to-charge ratio (m/z) of 187, in accordance with the nitrogen rule. libretexts.orgwhitman.edu

The fragmentation pattern is dictated by the molecule's structure. Key fragmentation pathways for this compound would include:

Alpha-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For this molecule, cleavage between C2 and C3 of the norbornane ring would lead to a stable, nitrogen-containing fragment.

Loss of the Phenyl Group: Cleavage of the bond connecting the phenyl ring to the norbornane skeleton.

Norbornane Ring Fragmentation: The strained bicyclic system can undergo complex rearrangements and fragmentations, often involving the loss of ethylene (B1197577) (M-28) or other small neutral molecules. whitman.edu

m/z ValuePossible Fragment IonFragmentation Pathway
187[C₁₃H₁₇N]⁺Molecular Ion (M⁺)
172[M - CH₃]⁺Loss of a methyl radical (less common)
110[M - C₆H₅]⁺Loss of a phenyl radical
91[C₇H₇]⁺Tropylium ion (from rearrangement of benzyl (B1604629) fragment)
77[C₆H₅]⁺Phenyl cation

Future Perspectives and Emerging Research Directions

Development of Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 3-Phenylnorbornan-2-amine (B155004), a key area of future research will be the development of more sustainable and environmentally benign synthetic methodologies. Current synthetic approaches often rely on traditional methods that may involve harsh reagents, significant energy consumption, and the generation of hazardous waste.

Future research will likely focus on:

Catalytic Asymmetric Synthesis: Exploring novel catalytic systems, potentially based on earth-abundant metals, to achieve high enantioselectivity in the synthesis of chiral isomers of this compound. This would reduce the need for chiral resolutions, which are often inefficient.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers advantages in terms of safety, scalability, and process control, leading to higher yields and reduced waste.

Bio-catalysis: Investigating the use of enzymes or whole-cell systems to catalyze key steps in the synthesis. Biocatalysis can offer high selectivity under mild reaction conditions, significantly improving the sustainability profile of the synthesis. A recent study on the synthesis of N-alkyl-pyrrolecarboxylic acid derivatives highlighted the use of renewable resources and solvent-free conditions, a direction that could be explored for amine synthesis. researchgate.net

Synthetic ApproachPotential Advantages
Catalytic Asymmetric SynthesisHigh enantioselectivity, reduced waste from chiral resolution
Flow ChemistryImproved safety, scalability, and process control
Bio-catalysisHigh selectivity, mild reaction conditions, use of renewable resources

Exploration of Novel Biological Targets beyond Current Understandings

While the biological activity of this compound derivatives has been explored to some extent, a vast landscape of potential biological targets remains uncharted. Future research will delve deeper into understanding the full therapeutic potential of this scaffold.

Key research directions include:

Multi-target Drug Design: Designing derivatives of this compound that can modulate multiple biological targets simultaneously. This approach is particularly relevant for complex diseases like cancer and neurodegenerative disorders. For instance, research on novel 3-(thiophen-2-ylthio)pyridine derivatives has shown promise as multi-target anticancer agents. nih.gov

Phenotypic Screening: Utilizing high-content phenotypic screening to identify novel biological activities of this compound libraries without a preconceived target. This unbiased approach can uncover unexpected therapeutic applications.

Chemical Proteomics: Employing chemical probes based on the this compound scaffold to identify its protein binding partners within the cell. This can reveal novel mechanisms of action and new therapeutic targets. The exploration of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines as Ser/Thr kinase inhibitors showcases how specific scaffolds can be evaluated against various biological targets. researchgate.net

Rational Design of Next-Generation Catalysts and Ligands

The rigid, chiral framework of this compound makes it an attractive scaffold for the development of novel catalysts and ligands for asymmetric synthesis.

Future research in this area will focus on:

Chiral Ligand Development: Synthesizing and evaluating a diverse library of this compound-based ligands for a wide range of asymmetric transformations. The modular synthesis of aryl amines from 3-alkynyl-2-pyrones demonstrates the importance of developing efficient synthetic methods for amine-containing compounds that can serve as ligands. rsc.org

Organocatalysis: Exploring the potential of this compound and its derivatives as organocatalysts for various chemical reactions. The amine functionality can act as a key catalytic motif.

Metal-Organic Frameworks (MOFs): Incorporating this compound as a building block into MOFs to create novel heterogeneous catalysts with enhanced stability and recyclability.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and materials science. For this compound, these computational tools can accelerate the discovery of new derivatives with desired properties.

Emerging applications include:

Predictive Modeling: Using ML algorithms to build predictive models for the biological activity, physicochemical properties, and toxicity of virtual libraries of this compound derivatives. This can help prioritize the synthesis of the most promising candidates. nih.govmanning.com

De Novo Design: Employing generative AI models to design novel this compound derivatives with optimized properties for specific biological targets or material applications. nih.gov

Synthesis Prediction: Utilizing AI to predict optimal synthetic routes for novel derivatives, thereby reducing the time and resources required for their synthesis. Enamine's REAL Space, which leverages AI for creating focused compound libraries, is a prime example of this approach in action. enamine.net

AI/ML ApplicationPotential Impact on this compound Research
Predictive ModelingPrioritization of synthetic targets with higher probability of success
De Novo DesignGeneration of novel, optimized molecular structures
Synthesis PredictionAcceleration of the synthetic process and reduction of experimental effort

Interdisciplinary Approaches in Chemical Biology and Materials Science

The future of research on this compound will be characterized by increasing collaboration between different scientific disciplines.

Key interdisciplinary avenues include:

Chemical Biology: Developing this compound-based chemical probes to study complex biological processes in living systems. This could involve attaching fluorescent tags or other reporter groups to the scaffold.

Materials Science: Incorporating the this compound motif into polymers and other materials to create novel functional materials with tailored properties, such as chirality, thermal stability, or optical activity.

Supramolecular Chemistry: Investigating the self-assembly of this compound derivatives into well-defined supramolecular structures with potential applications in areas such as drug delivery and sensing.

By embracing these future perspectives and emerging research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, catalysis, and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Phenylnorbornan-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Reductive amination using heterogeneous catalysts like Pd/NiO (1.1 wt%) under hydrogen atmospheres (25°C, 10 hours) is a key method, achieving yields >95% . Alternative routes include alkylation of sulfonamide derivatives or reduction of imines/iminium salts . Factors such as catalyst loading, hydrogen pressure, and solvent polarity critically impact yield. Comparative studies between Pd/NiO and FeCl2/NaBH4 systems (used in tertiary amine synthesis) can identify optimal conditions .

Q. How is structural confirmation of this compound achieved using spectroscopic techniques?

  • Methodological Answer : 1^1H and 13^{13}C NMR (400 MHz, CDCl3_3) are standard for verifying molecular structure. For example, 1^1H NMR peaks for aromatic protons (δ 6.8–7.4 ppm) and norbornane backbone protons (δ 1.2–2.8 ppm) confirm connectivity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight accuracy (e.g., <1 ppm error) . Multi-dimensional NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities in the norbornane framework .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields during scale-up of this compound synthesis?

  • Methodological Answer : Discrepancies often arise from incomplete mass transfer in larger reactors. Systematic analysis includes:

  • Kinetic profiling : Monitoring reaction progress via in-situ FTIR or GC-MS to identify rate-limiting steps .
  • Catalyst stability tests : Recycling Pd/NiO over multiple batches to assess deactivation (e.g., sintering, poisoning) .
  • Statistical Design of Experiments (DoE) : Taguchi or response surface methods optimize parameters (temperature, catalyst:substrate ratio) .

Q. How can computational modeling guide the design of functionally selective derivatives of this compound?

  • Methodological Answer :

  • 3D-QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity (e.g., receptor binding) .
  • Density Functional Theory (DFT) : Predicts transition states for stereoselective reactions (e.g., norbornane ring functionalization) .
  • Molecular docking : Screens derivatives against target receptors (e.g., serotonin 5-HT2C_{2C}) to prioritize synthesis .

Q. What methodologies ensure purity and detect nitrosamine impurities in this compound under regulatory guidelines?

  • Methodological Answer :

  • LC-HRMS : Detects nitrosamines at ng/mL levels using fragmentation patterns (e.g., m/z 30 for NO+^+) .
  • Root-cause analysis : Investigates raw material contamination (e.g., nitroso precursors) and process parameters (pH, temperature) .
  • Mitigation protocols : Use scavengers (e.g., ascorbic acid) during synthesis to suppress nitrosation .

Retrosynthesis Analysis

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3-Phenylnorbornan-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.